molecular formula C26H30O13 B1674859 Liquiritin apioside CAS No. 74639-14-8

Liquiritin apioside

Cat. No. B1674859
CAS RN: 74639-14-8
M. Wt: 550.5 g/mol
InChI Key: FTVKHUHJWDMWIR-DWMQJYMWSA-N
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Description

Liquiritin apioside is a flavonoid compound that can be isolated from Glycyrrhiza species . It has been shown to inhibit 3t3-l1 preadipocyte differentiation and neuronal death, as well as to suppress chronic cough in an experimental model . It is also one of the main active components in Suan-Zao-Ren decoction as a treatment for insomnia .


Molecular Structure Analysis

The molecular formula of Liquiritin apioside is C26H30O13 . It has a molecular weight of 550.509 Da and a monoisotopic mass of 550.168640 Da .


Chemical Reactions Analysis

Liquiritin apioside has been found to have anti-inflammatory properties . It has been shown to inhibit inflammation, oxidative stress, and cellular senescence .


Physical And Chemical Properties Analysis

The density of Liquiritin apioside is 1.6±0.1 g/cm3. It has a boiling point of 904.5±65.0 °C at 760 mmHg and a vapour pressure of 0.0±0.3 mmHg at 25°C .

Scientific Research Applications

Neuroprotective Functions

Liquiritin apioside has been found to have significant neuroprotective functions . It has been reported to reduce dopaminergic neurodegeneration and psychostimulant-induced toxicity, which are related to dopamine and vasopressin receptors . This suggests the potential role of Liquiritin apioside in ameliorating dopaminergic deficits, depression, anxiety, and associated symptoms in Parkinson’s disease and other neuronal disorders .

Inhibitor of Human Monoamine Oxidase

Liquiritin apioside has been explored as a potent human monoamine oxidase inhibitor . It shows competitive inhibition of hMAO-A and mixed inhibition of hMAO-B . This activity suggests its potential role in the treatment of disorders related to monoamine oxidase.

Modulator of Dopamine and Vasopressin Receptors

Liquiritin apioside has been found to modulate dopamine D1, D3, and vasopressin V1A receptors . It acts as an antagonist of the D1 receptor and an agonist of the D3 and V1A receptors . This activity suggests its potential role in the treatment of disorders related to these receptors.

Synthesis of Gold Nanoparticles

Liquiritin apioside has been used in the green synthesis of gold nanoparticles . It has the ability to reduce metal salts and stabilize them through physical interaction/conjugation to the metal surface . This suggests its potential application in nanotechnology.

Anti-Inflammatory Activity

Liquiritin apioside has been found to have anti-inflammatory activity . It has been shown to inhibit the inflammatory activity of RAW cells in vitro . This suggests its potential role in the treatment of inflammatory disorders.

Alleviating Colonic Inflammation

Liquiritin apioside has been found to alleviate colonic inflammation . It does this by regulating gut metabiota-derived metabolites and promoting a balance of Th17/Treg cells in colitis mice . This suggests its potential role in the treatment of colonic inflammation.

Relieving Cough and Preventing Asthma

Liquiritin apioside has been found to have stronger medical effects for relieving cough, preventing asthma, and eliminating phlegm . It can improve the symptoms of acute cough, chronic cough, profuse sputum, and hyperpnea . This suggests its potential role in the treatment of respiratory disorders.

Regulating Gut Metabiota-Derived Metabolites

Liquiritin apioside has been found to regulate gut metabiota-derived metabolites . This suggests its potential role in maintaining gut health and treating disorders related to gut metabiota.

Safety And Hazards

Liquiritin apioside should be handled with adequate ventilation. Accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator should be used .

Future Directions

Future experimental studies are recommended to confirm the safety and efficacy of licorice in SARS-CoV-2 infection . Also, further studies are needed to understand the key apiosylation reaction in the biosynthetic pathways of apiosides .

properties

IUPAC Name

(2S)-2-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-4-1-12(2-5-14)17-8-16(30)15-6-3-13(29)7-18(15)37-17/h1-7,17,19-25,27-29,31-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVKHUHJWDMWIR-DWMQJYMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904894
Record name Liquiritin apioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liquiritin apioside

CAS RN

74639-14-8
Record name Liquiritin apioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74639-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liquiritin apioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074639148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liquiritin apioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIQUIRITIN APIOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T57TH2CCD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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